Dasatinib intermediate-1

Description

Properties

IUPAC Name |

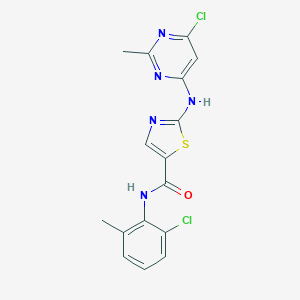

N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5OS/c1-8-4-3-5-10(17)14(8)23-15(24)11-7-19-16(25-11)22-13-6-12(18)20-9(2)21-13/h3-7H,1-2H3,(H,23,24)(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXUWARKUIELGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460723 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-08-5 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302964085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of a Key Dasatinib Intermediate from 2-Aminothiazole-5-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of a crucial intermediate in the manufacturing of Dasatinib, a potent tyrosine kinase inhibitor. The focus is on the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a pivotal building block derived from 2-aminothiazole-5-carboxylate. This document outlines two primary synthetic routes, detailing experimental protocols and presenting quantitative data for comparative analysis.

Introduction

Dasatinib is a vital therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of Dasatinib involves several key intermediates, with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide being a central component. This guide explores the efficient synthesis of this intermediate, providing a foundation for process development and optimization in pharmaceutical manufacturing.

Synthetic Pathways

Two prominent synthetic routes for the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from derivatives of 2-aminothiazole-5-carboxylate are detailed below.

Route A: Synthesis via Boc Protection and Amide Coupling

This route involves the protection of the amino group of a 2-aminothiazole-5-carboxylate derivative, followed by hydrolysis of the ester and subsequent amide bond formation with 2-chloro-6-methylaniline (B140736).

Caption: Synthetic pathway for Route A.

Step 1: Boc Protection of Ethyl 2-aminothiazole-5-carboxylate

-

Procedure: Ethyl 2-aminothiazole-5-carboxylate is reacted with Boc anhydride to yield the protected compound.[1]

-

Yield: 68%[1]

Step 2: Hydrolysis

-

Procedure: The resulting ester is hydrolyzed using sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH).[1]

-

Yield: 94%[1]

Step 3: Amide Coupling

-

Procedure: The carboxylic acid is treated with oxalyl chloride, followed by coupling with 2-chloro-6-methylaniline.[1]

-

Yield: 51%[1]

Step 4: Deprotection

-

Procedure: The Boc protecting group is removed using trifluoroacetic acid in dichloromethane (B109758) (DCM) to afford the desired intermediate.[1]

-

Yield: 89%[1]

| Step | Reagents | Solvents | Yield (%) | Reference |

| 1. Boc Protection | Boc Anhydride | - | 68 | [1] |

| 2. Hydrolysis | NaOH | THF/MeOH | 94 | [1] |

| 3. Amide Coupling | Oxalyl Chloride, 2-chloro-6-methylaniline | - | 51 | [1] |

| 4. Deprotection | Trifluoroacetic Acid | DCM | 89 | [1] |

Route B: Synthesis via Acrylamide (B121943) Formation and Cyclization

This alternative approach avoids the need for protecting groups by first synthesizing an acrylamide derivative, which then undergoes cyclization to form the thiazole (B1198619) ring.

Caption: Synthetic pathway for Route B.

Step 1: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide Synthesis

-

Procedure: β-ethoxy acryloyl chloride is coupled with 2-chloro-6-methylaniline in tetrahydrofuran (THF) using pyridine as a base.[2] The mixture is diluted with water, concentrated, and the resulting slurry is stirred in toluene. The solid product is collected by filtration.[2]

-

Yield: 74%[2]

Step 2: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Synthesis

-

Procedure: The N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide is subjected to N-bromosuccinimide (NBS) mediated thiazole formation in a mixture of dioxane and water. Thiourea is then added, and the mixture is heated to effect ring closure.[2]

-

Yield: 95%[2]

| Step | Reagents | Solvents | Yield (%) | Reference |

| 1. Acrylamide Formation | β-ethoxy acryloyl chloride, 2-chloro-6-methylaniline, Pyridine | THF, Toluene, Water | 74 | [2] |

| 2. Thiazole Formation | N-Bromosuccinimide, Thiourea | Dioxane/Water | 95 | [2] |

Subsequent Reaction: Synthesis of a Key Dasatinib Precursor

The synthesized 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a key intermediate for the next step in the Dasatinib synthesis, which involves coupling with a pyrimidine (B1678525) derivative.

Caption: Coupling reaction to form a key Dasatinib precursor.

Experimental Protocol for Pyrimidine Coupling

-

Procedure: The nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine is carried out to yield the penultimate intermediate.[1] In a specific patented method, this reaction is performed in an aprotic solvent at low temperatures (-30 to -20 °C) in the presence of a strong base.[3] The temperature is then raised to -10 to -5 °C for 2-12 hours. The reaction is quenched with hydrochloric acid to a pH of 5-6.[3]

-

Yield: 61-76%[1]

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Sodium tert-butoxide | - | - | - | 76 | [1] |

| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Strong Base | Aprotic Solvent (e.g., THF) | -30 to -5 | 2-12 | - | [3] |

Conclusion

The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a critical step in the overall synthesis of Dasatinib. The two routes presented here offer different approaches, with Route B providing a more direct method that avoids protection and deprotection steps and results in a high yield for the final cyclization.[2] The choice of synthetic route for large-scale production will depend on factors such as cost of starting materials, overall yield, and ease of operation. The subsequent coupling with 4,6-dichloro-2-methylpyrimidine is also a high-yielding step, leading efficiently to a key precursor of Dasatinib. This guide provides the foundational information necessary for researchers and professionals in drug development to further explore and optimize the synthesis of this important pharmaceutical agent.

References

Chemical properties and structure of Dasatinib intermediate-1

An In-depth Technical Guide to the Chemical Properties and Structure of Dasatinib (B193332) Intermediate-1

For the purposes of this technical guide, "Dasatinib Intermediate-1" will refer to the critical precursor, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide . This intermediate plays a pivotal role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1]

Chemical Structure and Properties

This compound is a complex molecule featuring a thiazole (B1198619) carboxamide core linking a substituted phenyl group and a pyrimidinyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data:

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | [1] |

| CAS Number | 302964-08-5 | [1][2] |

| Molecular Formula | C₂₀H₁₅Cl₂N₅OS | Calculated |

| Molecular Weight | 444.34 g/mol | Calculated |

| Property | Value | Reference |

| Appearance | Pale yellow to yellow powder | [1] |

| Purity | ≥ 98% | [1] |

| Solubility | Insoluble in water, soluble in polar organic solvents like DMF.[3][4] |

Synthesis Pathway

This compound is synthesized through the nucleophilic displacement of a chlorine atom on a pyrimidine (B1678525) ring by an amino group on a thiazole derivative.

Caption: Synthesis of this compound.

Experimental Protocols

The synthesis of this compound typically involves the reaction of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a base.

Example Protocol:

A common synthetic route involves the nucleophilic displacement of chlorine from 4,6-dichloro-2-methylpyrimidine by 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[5]

-

Reaction Setup: A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in a suitable aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is prepared in a reaction vessel.

-

Addition of Base: A base, such as sodium hydride (NaH) or sodium tert-butoxide, is added to the solution to deprotonate the amino group on the thiazole ring, forming a more potent nucleophile.

-

Addition of Pyrimidine: 4,6-dichloro-2-methylpyrimidine is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography to yield N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide as a solid.[5]

Analytical Characterization:

The structure and purity of the synthesized intermediate are confirmed using various analytical techniques.

| Analytical Technique | Observed Data | Reference |

| ¹H-NMR (DMSO, 300 MHz) | δ 10.02 (1H, s), 8.32 (1H, s), 7.42 (1H, d), 7.28 (2H, m), 6.95 (1H, s), 2.65 (3H, s), 2.25 (3H, s) | [6] |

| Mass Spectrometry (ESI) | m/z 444.1 [M+H]⁺ (for a closely related structure) | [5] |

| HPLC Purity | >98% | [5] |

Role in Dasatinib Synthesis

This compound is the penultimate precursor in several reported synthetic routes to Dasatinib.[5][7] The subsequent and final step involves the reaction of this intermediate with 1-(2-hydroxyethyl)piperazine.

Caption: Final step in the synthesis of Dasatinib.

This reaction involves the nucleophilic substitution of the remaining chlorine atom on the pyrimidine ring with the piperazine (B1678402) derivative, yielding the final Dasatinib molecule.[7] The quality and purity of this compound are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Offer Dasatinib Api,Dasatinib Intermediates,Cas 302962-49-8 From China Manufacturer [dingminpharma.com]

- 3. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. vixra.org [vixra.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Dasatinib and the Role of Its Intermediates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dasatinib (B193332) is a potent, second-generation, oral multi-targeted tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] Its mechanism of action is centered on the potent inhibition of the BCR-ABL fusion protein, the hallmark of these malignancies, as well as other critical kinases involved in oncogenesis, such as the SRC family kinases (SFKs).[3][4] Unlike its predecessor, imatinib (B729), Dasatinib can bind to both the active and inactive conformations of the ABL kinase, allowing it to overcome resistance mediated by many BCR-ABL mutations.[3][4] Dasatinib undergoes extensive hepatic metabolism, primarily by CYP3A4, leading to several circulating metabolites.[5][6][7] While some of these intermediates possess pharmacological activity, their contribution to the overall clinical efficacy of Dasatinib is considered minor compared to the parent compound. This guide provides a detailed examination of Dasatinib's molecular mechanism, the formation and activity of its key metabolites, and the experimental methodologies used to characterize its action.

Core Mechanism of Action: Multi-Kinase Inhibition

Dasatinib functions by competitively binding to the ATP-binding site of multiple tyrosine kinases, thereby blocking downstream phosphorylation and signal transduction cascades that drive malignant cell proliferation, survival, and migration.[3]

Primary Target: BCR-ABL Kinase

The primary therapeutic effect of Dasatinib in CML and Ph+ ALL stems from its potent inhibition of the BCR-ABL kinase.[3] This aberrant fusion protein, resulting from the Philadelphia chromosome translocation, exhibits constitutive kinase activity, leading to the uncontrolled proliferation of leukemic cells.[3]

-

Dual Conformation Binding: A key feature distinguishing Dasatinib from first-generation TKIs like imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[3][4] This flexibility allows Dasatinib to effectively inhibit a wide range of imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I "gatekeeper" mutation.[8][9][10]

-

Potency: Dasatinib is significantly more potent than imatinib, inhibiting the unmutated BCR-ABL kinase with approximately 325-fold greater activity in vitro.[5][11][12] This allows for effective kinase inhibition at nanomolar concentrations.[13]

Secondary Targets and Broad-Spectrum Activity

Beyond BCR-ABL, Dasatinib inhibits a spectrum of other kinases implicated in oncogenesis and tumor progression.[4][7] This multi-targeted profile contributes to its therapeutic effects and also explains some of its observed side effects.

-

SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, LYN, and HCK.[13][14] SFKs are involved in numerous cellular processes such as proliferation, survival, adhesion, and migration.[15][16] Inhibition of SFKs by Dasatinib can lead to cytostatic effects in various solid tumors and may delay the transition of CML from the chronic phase to blast crisis.[15][17][18]

-

c-KIT: Dasatinib inhibits the c-KIT receptor tyrosine kinase.[13][17] Activating mutations in c-KIT are drivers in certain cancers, such as gastrointestinal stromal tumors (GIST).[18] The inhibitory effect on c-KIT also contributes to some of Dasatinib's side effects, including myelosuppression.[19][20][21]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFRβ is another key activity of Dasatinib.[3][7]

-

Other Kinases: Dasatinib also shows activity against Ephrin (Eph) receptor A2 and Bruton's tyrosine kinase (BTK).[8][13][22][23]

The inhibition of these kinases disrupts multiple signaling pathways crucial for cancer cells.

Quantitative Data: Kinase Inhibition Profile

The potency of Dasatinib against its various targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Kinase Target | IC50 (nM) | Reference Cell/Assay Type | Citation(s) |

| BCR-ABL (unmutated) | < 1 | Cell-free assays | [24] |

| SRC | 0.8 | Cell-free assays | [24] |

| c-KIT | 1.5 - 79 | TF-1 cells / Cell-free assays | [19][24] |

| BTK | 5 | In vitro kinase assay | [8] |

| TEC | 297 | In vitro kinase assay | [8] |

| PDGFRβ | 28 | (Not Specified) | [7] |

| EphA2 | 15 | (Not Specified) | [4] |

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and whether the assay is cell-free or cell-based.

Dasatinib Intermediates: Metabolism and Pharmacological Role

Following oral administration, Dasatinib is rapidly absorbed and extensively metabolized, primarily in the liver.[5][25][26] The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), with contributions from flavin-containing monooxygenase 3 (FMO3) and other enzymes.[7][27]

Several circulating metabolites have been identified, with five being the most prominent: M4, M5, M6, M20, and M24.[1][6]

Summary of Major Dasatinib Metabolites

While numerous metabolites are formed, their contribution to the overall pharmacological effect is limited compared to the parent drug.[28]

| Metabolite | Formation Pathway | Key Enzyme(s) | Pharmacological Activity | Citation(s) |

| M4 | N-dealkylation | CYP3A4 | Equipotent to Dasatinib, but represents ~5% of AUC. Unlikely to play a major role. | [1][27][28] |

| M5 | N-oxidation | FMO3 | >10 times less active than Dasatinib. Minor circulating metabolite. | [1][6][28] |

| M6 | Alcohol oxidation | Cytosolic NAD-dependent oxidoreductase / Aldehyde dehydrogenase | >10 times less active than Dasatinib. Minor circulating metabolite. | [1][6][29][30][31][32] |

| M20 | Hydroxylation | CYP3A4 | Less potent than Dasatinib. | [1][5][6][28] |

| M24 | Hydroxylation | CYP3A4 | Less potent than Dasatinib. | [1][5][6][28] |

AUC: Area Under the Curve, a measure of drug exposure over time.

Key Experimental Protocols

The characterization of Dasatinib's mechanism of action relies on a suite of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of Dasatinib on the enzymatic activity of a purified kinase (e.g., ABL, SRC) and calculate the IC50 value.

Methodology:

-

Reagents: Purified recombinant kinase, specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence/luminescence system), Dasatinib stock solution, and assay buffer.

-

Procedure: a. Serially dilute Dasatinib to create a range of concentrations. b. In a microplate, combine the kinase, substrate, and buffer. c. Add the various concentrations of Dasatinib or vehicle control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes). f. Stop the reaction. g. Quantify substrate phosphorylation. This can be done by measuring incorporated radioactivity (scintillation counting) or by using antibody-based detection methods (e.g., ELISA, HTRF).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dasatinib concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Cell Proliferation/Viability Assay

Objective: To measure the effect of Dasatinib on the growth and viability of cancer cell lines (e.g., K562 for CML).

Methodology:

-

Cell Culture: Culture the target cells (e.g., K562, Ba/F3 expressing BCR-ABL) in appropriate media and conditions.

-

Procedure: a. Seed cells at a known density into a 96-well plate. b. Allow cells to adhere or stabilize for 24 hours. c. Treat the cells with a serial dilution of Dasatinib or vehicle control. d. Incubate for a specified period (e.g., 48-72 hours). e. Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo). These reagents are converted by metabolically active cells into a colored or luminescent product. f. Incubate for 1-4 hours. g. Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability (%) against the logarithm of Dasatinib concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Phosphorylation

Objective: To visualize the inhibition of kinase activity within the cell by measuring the phosphorylation status of the target kinase and its downstream substrates.

Methodology:

-

Cell Treatment: Treat cultured cells with Dasatinib at various concentrations and time points.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL, anti-phospho-SRC). c. Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin). Densitometry can be used to quantify changes in phosphorylation levels.

Conclusion

Dasatinib is a highly effective multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. Its primary strength lies in its potent, dual-conformation inhibition of the BCR-ABL kinase, which allows it to overcome common mechanisms of resistance to first-generation inhibitors. Its broader activity against SFKs, c-KIT, and other kinases contributes to its clinical efficacy across different malignancies. While Dasatinib is extensively metabolized, its major circulating intermediates are significantly less active than the parent compound and are not considered to be major contributors to its overall therapeutic effect. The continued study of its complex signaling inhibition and metabolic pathways is crucial for optimizing its clinical use and developing next-generation therapies.

References

- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. selleckchem.com [selleckchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. medchemexpress.com [medchemexpress.com]

- 30. Dasatinib metabolite M6 | TargetMol [targetmol.com]

- 31. Dasatinib metabolite M6|CAS 910297-53-9|DC Chemicals [dcchemicals.com]

- 32. abmole.com [abmole.com]

A Comprehensive Review of the Discovery and Development of Dasatinib Intermediates

Introduction

Dasatinib (B193332), marketed under the trade name Sprycel®, is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The intricate molecular structure of Dasatinib necessitates a multi-step synthesis, relying on the efficient preparation of key chemical intermediates. This technical guide provides a detailed review of the discovery and development of these crucial intermediates, focusing on their synthetic pathways, experimental protocols, and the evolution of manufacturing processes aimed at improving yield, purity, and scalability.

The synthesis of Dasatinib generally converges on the formation of a central thiazole (B1198619) carboxamide core, which is subsequently coupled with a pyrimidine (B1678525) moiety and a side chain containing a piperazine (B1678402) ring. One of the most critical intermediates in this process is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .[1][3][4] Various synthetic strategies have been developed to produce this key intermediate and its downstream derivatives, each with its own set of advantages and challenges.

Core Intermediates in Dasatinib Synthesis

The synthesis of Dasatinib involves several key intermediates, with their preparation being a focal point of process development to ensure the efficiency and cost-effectiveness of the overall synthesis. The most pivotal intermediates include:

-

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This is a foundational building block that incorporates the thiazole ring and the N-(2-chloro-6-methylphenyl)carboxamide moiety.[5][6]

-

N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide: This advanced intermediate is formed by the coupling of the aminothiazole core with a dichlorinated pyrimidine.[7][8]

This review will delve into the various synthetic routes developed for these intermediates, presenting comparative data and detailed experimental procedures.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Multiple synthetic routes have been reported for the preparation of this key aminothiazole intermediate. These routes often start from different materials and employ various chemical strategies to construct the thiazole ring and introduce the required functional groups.

Route 1: From 2-aminothiazole-5-ethyl carboxylate

This route involves the protection of the amino group of 2-aminothiazole-5-ethyl carboxylate, followed by hydrolysis, amidation, and deprotection.

Experimental Protocol:

-

Amino Protection: 172g (1mol) of ethyl 2-aminothiazole-5-carboxylate is suspended in 1000g of dichloromethane. 168g (2mol) of sodium bicarbonate is added, and the mixture is stirred. The temperature is lowered to 10-15°C, and 255g (1.5mol) of benzyl (B1604629) chloroformate is added dropwise over 3 hours. The reaction is then brought to room temperature and stirred for 5 hours. After workup, the product is purified to yield Compound II.[1]

-

Hydrolysis: 308g (1mol) of the product from the previous step is added to a solution of 100g of sodium hydroxide (B78521) in 1500g of 30% aqueous ethanol (B145695) at a temperature below 30°C. The mixture is incubated at 30°C for 8 hours. The pH is then adjusted to 3 with 2N concentrated hydrochloric acid to precipitate the product, Compound III.[1]

-

Amidation: 280g (1mol) of Compound III is dissolved in 1000g of pyridine, and the temperature is lowered to 0-5°C. 125g (1.1mol) of methanesulfonyl chloride is added dropwise over 1 hour. The reaction is maintained at this temperature for 5 hours, after which 156g (1.1mol) of 2-chloro-6-methylaniline (B140736) is added. The temperature is slowly raised to 80°C and maintained for 8 hours to yield Compound IV.[1]

-

Deprotection: The CBZ protection group of Compound IV is removed using aluminum trichloride-anisole to obtain the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1]

Data Summary:

| Step | Product | Starting Material | Reagents | Yield | Reference |

| 1 | Compound II | Ethyl 2-aminothiazole-5-carboxylate | Benzyl chloroformate, Sodium bicarbonate | 90% | [1] |

| 2 | Compound III | Compound II | Sodium hydroxide, Hydrochloric acid | 93% | [1] |

| 3 | Compound IV | Compound III | Methanesulfonyl chloride, 2-chloro-6-methylaniline | 85% | [1] |

| 4 | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Compound IV | Aluminum trichloride-anisole | - | [1] |

Synthetic Pathway:

Route 2: From 3-ethoxyacrylic acid

This alternative route utilizes 3-ethoxyacrylic acid, which is first converted to an amide and then cyclized to form the thiazole ring.

Experimental Protocol:

-

Synthesis of 3-ethoxyacrylic acid: Trichloroacetyl chloride and ethyl vinyl ether undergo a one-pot nucleophilic substitution and hydrolysis reaction.[3][9]

-

Amidation: 3-ethoxyacrylic acid is subjected to a one-pot acyl chlorination and amidation with 2-chloro-6-methylaniline to synthesize N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3][9] The reaction solvent can be dichloromethane, chloroform, or others, and the reaction is carried out at room temperature for 0.5-4 hours.[3]

-

Cyclization: 350g of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is dissolved in 3.5L of isopropanol. 300g of N-bromosuccinimide (NBS) is added in portions while maintaining the temperature below 25°C. Thiourea is then added, and the reaction mixture is heated to form 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3] The reaction temperature for this step can range from 10-100°C with a reaction time of 4-12 hours in a solvent such as methanol, ethanol, or isopropanol.[3]

Synthetic Pathway:

Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

This advanced intermediate is typically prepared by the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine (B42779).

Experimental Protocol:

A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (B95107) (65 mL) is cooled to 10-20°C.[10] A 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) is added slowly. The mixture is stirred at room temperature for 1.5 hours and then cooled to 0-5°C. 2N Hydrochloric acid (21.5 mL) is added slowly, and the mixture is stirred for 1.75 hours at 0-5°C. The resulting solid is collected by vacuum filtration, washed with water, and dried to give the desired product.[10]

Data Summary:

| Product | Starting Materials | Reagents | Yield | Reference |

| 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Sodium t-butoxide, Hydrochloric acid | 86.4% | [10] |

Synthetic Pathway:

Final Step: Synthesis of Dasatinib

The final step in the synthesis of Dasatinib involves the condensation of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide with 1-(2-hydroxyethyl)piperazine.

Experimental Protocol:

8 kg of the advanced intermediate, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine are added to 80 kg of dimethyl sulfoxide. The mixture is heated to 80 ± 5°C. The reaction is monitored by TLC. Upon completion, water is added to precipitate the crude Dasatinib, which is then collected and purified.[4]

The development of synthetic routes for Dasatinib intermediates has been a critical area of research, with a strong focus on improving efficiency, reducing costs, and ensuring high purity. The synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, has been approached from various starting materials, each with its own merits. Subsequent coupling reactions to build the final Dasatinib molecule have also been optimized. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers and professionals involved in the development and manufacturing of this important anticancer drug. Further innovations in this field will likely focus on developing even more streamlined and environmentally friendly synthetic processes.

References

- 1. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-24-5 [chemicalbook.com]

- 7. vixra.org [vixra.org]

- 8. nbinno.com [nbinno.com]

- 9. 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method | Semantic Scholar [semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Spectroscopic Landscape of a Key Dasatinib Precursor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for a pivotal intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. The focus of this document is the compound scientifically known as tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-methylpyrimidin-4-yl)carbamate. This guide is intended to serve as a comprehensive resource for scientists and researchers involved in the synthesis and analysis of Dasatinib and its related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Dasatinib intermediate-1.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.02 | s | 1H | NH (amide) |

| 8.32 | s | 1H | CH (thiazole) |

| 7.42 | d | 1H | Ar-H |

| 7.28 | m | 2H | Ar-H |

| 6.95 | s | 1H | CH (pyrimidine) |

| 2.65 | s | 3H | CH₃ (pyrimidine) |

| 2.25 | s | 3H | CH₃ (aromatic) |

| 1.5 (estimated) | s | 9H | C(CH₃)₃ (Boc) |

Note: The chemical shift for the tert-butyl protons was not explicitly stated in the source material and is an estimated value based on typical chemical shifts for Boc-protecting groups.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | 3300-3500 |

| C=O (amide) | 1630-1690 |

| C=O (carbamate) | 1700-1730 |

| C=N | 1640-1690 |

| C-Cl | 600-800 |

Mass Spectrometry (MS)

Quantitative mass spectrometry data providing the exact mass or fragmentation pattern is not specified in the available resources. The molecular weight of this intermediate is 522.45 g/mol , which would be a key feature in its mass spectrum.

Experimental Protocols

The following sections detail the methodologies for obtaining the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Synthesis of this compound

The synthesis of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-methylpyrimidin-4-yl)carbamate is a multi-step process. A crucial step involves the reaction of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid with a protecting group, followed by coupling with 2-chloro-6-methylaniline (B140736).

One reported synthesis involves the following steps:

-

Protection: Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazol-5-carboxylate is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of N,N-dimethylaminopyridine (DMAP) in tetrahydrofuran (B95107) (THF).

-

Saponification: The resulting ester is saponified to the corresponding carboxylic acid.

-

Amide Coupling: The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the final intermediate.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of a key Dasatinib intermediate. For further in-depth analysis, it is recommended to consult the primary literature and patents detailing the synthesis and characterization of Dasatinib. The provided data and protocols should aid researchers in the successful identification and quality control of this important compound in the drug development pipeline.

The Synthesis of a Key Dasatinib Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of a crucial intermediate in the production of Dasatinib, a potent oral tyrosine kinase inhibitor. Dasatinib is a vital therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The efficient synthesis of its intermediates is paramount for ensuring the accessibility and purity of the final active pharmaceutical ingredient (API). This document will focus on the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide , often referred to as Dasatinib Intermediate-1, a central building block in many reported synthetic routes.

Core Synthetic Strategies and Key Starting Materials

The synthesis of this compound predominantly involves the coupling of two key fragments: a substituted thiazole (B1198619) carboxamide and a dichloropyrimidine. The primary starting materials for these fragments are commercially available and their assembly into the intermediate is achieved through several reported methodologies.

The two main precursors are:

-

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This molecule provides the core thiazole ring and the N-(2-chloro-6-methylphenyl)carboxamide side chain.

-

4,6-dichloro-2-methylpyrimidine (B42779): This pyrimidine (B1678525) derivative serves as the electrophilic partner in the key coupling reaction.

The general synthetic approach involves a nucleophilic substitution reaction where the amino group of the thiazole derivative displaces one of the chlorine atoms on the pyrimidine ring.

Synthetic Pathway for this compound

The logical flow for the synthesis of this compound is depicted below. This pathway highlights the key transformations from the starting materials to the final intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps, providing a comparative overview of different reported methods.

Table 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | N-Bromosuccinimide (NBS), Thiourea | Isopropanol (B130326) | Reflux | 5 | 92.1 | CN103483289A | |

| Ethyl 2-aminothiazole-5-carboxylate | 2-chloro-6-methylaniline | Methanesulfonyl chloride, Pyridine | Pyridine | 80 | 8 | 85 (for amidation step) | US20110201797A1 |

Table 2: Synthesis of this compound (N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide)

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine | Potassium hydride | Tetrahydrofuran | -25 to -10 | 4 | 98.7 | ChemicalBook CB51473109 |

| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine | Sodium tert-butoxide | Tetrahydrofuran | 10-20 | 1.5 | 86.4 | ARKIVOC 2010 (vi) 32-38 |

| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine | Potassium hydride | Tetrahydrofuran | Reflux | 4 | Not specified | US20120323000A1 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is adapted from patent CN103483289A.

-

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. (Details for this precursor synthesis are found in the referenced patent).

-

Step 2: Cyclization to form the thiazole ring.

-

To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (350 g) in isopropanol (3.5 L), N-bromosuccinimide (300 g) is added in portions, maintaining the temperature below 25°C.

-

The mixture is stirred for 4 hours.

-

Thiourea (130 g) is then added, and the reaction mixture is heated to reflux for 5 hours.

-

Reaction completion is monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature, and aqueous ammonia (B1221849) is added to adjust the pH to 8-9.

-

The solution is concentrated to half its volume, cooled, and the precipitated solid is filtered.

-

The crude product is recrystallized from a 1:3 mixture of isopropanol and water to yield the title compound as a yellow solid.

-

Yield: 92.1%

-

Purity: >98% (HPLC)

-

Protocol 2: Synthesis of this compound

This protocol is based on the procedure described by ChemicalBook.

-

Preparation:

-

To a reaction vessel containing 80 mL of anhydrous tetrahydrofuran, add 8.73 g (65.38 mmol, assuming 30 wt% dispersion) of potassium hydride.

-

Cool the suspension to -25°C and stir for 10 minutes.

-

-

Reaction:

-

Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the cooled suspension, maintaining the temperature at -25°C.

-

Subsequently, add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran, ensuring the temperature remains stable.

-

Stir the reaction mixture at -10°C for 4 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.

-

Maintain the temperature at 0-5°C for 2 hours to allow for crystallization.

-

The product is collected by centrifugation and washed with tetrahydrofuran.

-

Yield: 7.27 g (98.7%)

-

Purity: 99.95% (HPLC)

-

Dasatinib's Mechanism of Action: Inhibition of Key Signaling Pathways

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the Src family kinases. By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways that are crucial for the proliferation, survival, and adhesion of cancer cells.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.

Src Family Kinase Signaling Pathway

Src family kinases (SFKs) are involved in various cellular processes, including cell adhesion, migration, and invasion. In many cancers, SFKs are overexpressed or hyperactivated. Dasatinib's inhibition of SFKs disrupts these processes, which is particularly relevant in preventing metastasis.

This technical guide provides a foundational understanding of the synthesis of a key Dasatinib intermediate and the drug's mechanism of action. The provided protocols and data are intended to support researchers and professionals in the field of drug development and manufacturing. For further details, it is recommended to consult the referenced literature.

Technical Guide: Synthesis and Properties of a Key Dasatinib Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of this complex molecule involves several key intermediates. This technical guide focuses on a pivotal intermediate, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , providing an in-depth overview of its synthesis, properties, and role in the production of Dasatinib.

Core Intermediate Identification

While various compounds are involved in the synthesis of Dasatinib, a frequently cited and critical precursor is:

| Chemical Name | CAS Number | Molecular Formula |

| 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | 302964-24-5 | C11H10ClN3OS |

This intermediate serves as a foundational building block, and its efficient and high-purity synthesis is paramount to the overall success of the Dasatinib manufacturing process.[1][2]

Synthetic Methodologies

Several synthetic routes for the preparation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide have been developed. Below are detailed protocols for two prominent methods.

Method 1: From (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This efficient method involves the chemoselective α-bromination of an acrylamide (B121943) derivative followed by a one-pot cyclization with thiourea.[3]

Experimental Protocol:

-

Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:

-

To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (B140736) (59.5 g, 0.42 mol) and pyridine (B92270) (68 ml, 0.63 mol) in tetrahydrofuran (B95107) (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly, maintaining the temperature.

-

The mixture is warmed to 20°C and stirred for 2 hours.

-

1N Hydrochloric acid (115 mL) is added at 0-10°C.

-

The solution is diluted with water (310 mL) and concentrated under vacuum.

-

Toluene (275 mL) is added to the resulting slurry, stirred, and then cooled to 0°C for 1 hour.

-

The solid product is collected by vacuum filtration, washed with water, and dried to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

-

-

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

-

To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (B91453) (27 mL) and water (27 mL), N-bromosuccinimide (4.08 g, 22.9 mmol) is added at -10 to 0°C.[3]

-

The mixture is stirred for a specified period to complete the bromination.

-

Thiourea is then added to the reaction mixture, and it is heated to induce ring closure.

-

Upon completion of the reaction, the desired 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is isolated.

-

Quantitative Data:

| Step | Product | Yield | Purity |

| 1 | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 73.6% | >99% |

| 2 | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 95% | >99% |

Method 2: Multi-step Synthesis from 2-Aminothiazole-5-ethyl Formate (B1220265)

This route involves the protection of the amino group, followed by amidation and subsequent deprotection.

Experimental Protocol:

-

Amino Protection: 2-aminothiazole-5-ethyl formate is reacted with a suitable protecting group, such as Carbobenzyloxy (Cbz), to yield the protected intermediate.

-

Amidation: The carboxyl group of the protected intermediate is activated, for example with methanesulfonyl chloride, and then reacted with 2-chloro-6-methylaniline to form the amide bond.

-

Deprotection: The protecting group is removed to yield the final product, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Quantitative Data (Example):

| Step | Yield |

| Amino Protection (Cbz) | 90% |

| Amidation | 85% |

| Deprotection | - |

| Overall (from protected intermediate) | ~76.5% |

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway described in Method 1.

Caption: Synthesis of Dasatinib Intermediate-1 via Amidation and Cyclization.

Conclusion

The efficient synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a critical step in the overall production of Dasatinib. The methodologies presented in this guide offer high-yield pathways to this key intermediate. A thorough understanding of these synthetic routes, including reaction conditions and quantitative outcomes, is essential for researchers and professionals in the field of drug development and manufacturing. The choice of a specific synthetic pathway will depend on factors such as cost, scalability, and environmental impact.

References

Navigating the Physicochemical Landscape of Dasatinib Synthesis: A Technical Guide to the Solubility and Stability of a Key Intermediate

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of a critical intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the available data, detailed experimental protocols for characterization, and a discussion of the practical implications for process development and manufacturing.

For the purposes of this guide, "Dasatinib Intermediate-1" is identified as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (CAS Number: 302964-08-5). This selection is based on its pivotal role as the penultimate intermediate in several common synthetic routes to Dasatinib. While extensive physicochemical data for this specific intermediate is not widely published, this guide compiles the available information and provides robust methodologies for its determination. Data for the final active pharmaceutical ingredient (API), Dasatinib, is also presented for comparative purposes.

Physicochemical Properties of this compound

Limited data is available for this compound. The following table summarizes the known properties.

| Property | Value | Reference |

| Chemical Name | N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | [1][2][3] |

| CAS Number | 302964-08-5 | [1][3][4][5] |

| Molecular Formula | C16H13Cl2N5OS | [1][3][4] |

| Molecular Weight | 394.28 g/mol | [1][3][4] |

| Appearance | White to light yellow powder/crystal | [2][6] |

| Melting Point | 333-335°C | [4][7] |

| Solubility | DMSO (Slightly), Slightly soluble in water | [7] |

Solubility Profile of Dasatinib (Reference)

To provide a practical framework, the solubility of the final product, Dasatinib, is presented below. This data can inform the selection of solvents for the synthesis, purification, and analysis of this compound.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~14.3 mg/mL; ~200 mg/mL | [5][8][9] |

| Dimethylformamide (DMF) | ~25 mg/mL | [8][9] |

| Ethanol | 3.4 mg/mL | [4] |

| Water | Very poorly soluble (~10 µM) | [5] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/ml | [8][9] |

Stability Profile of Dasatinib (Reference)

The stability of Dasatinib under various conditions provides insight into potential degradation pathways for its intermediates.

| Condition | Observation |

| Solid State (-20°C) | Stable for ≥ 4 years |

| Aqueous Solution | Not recommended for storage more than one day |

| Forced Degradation | Dasatinib undergoes degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Methodology:

-

Preparation: Add an excess amount of the intermediate to a known volume of the selected solvent in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid phase from the solution by centrifugation and/or filtration through a chemically inert filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved intermediate in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in the desired units (e.g., mg/mL, molarity) based on the measured concentration and any dilutions performed.

Stability Assessment: Stress Testing

To evaluate the intrinsic stability of this compound, forced degradation studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of the intermediate in appropriate solvents and subject the solid material to various stress conditions.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Alkaline Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress (Solid): Dry heat at a specified temperature (e.g., 105°C).

-

Photostability (Solid): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Employ a stability-indicating HPLC method capable of separating the intact intermediate from any degradation products.

-

Evaluation: Quantify the remaining intermediate and any formed degradants to determine the degradation pathway and rate.

Visualizations

Synthetic Pathway of Dasatinib

Caption: A simplified synthetic pathway for Dasatinib, highlighting the position of this compound.

Experimental Workflow for Solubility and Stability Testing

Caption: General experimental workflow for determining the solubility and stability of a pharmaceutical intermediate.

References

- 1. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 2. 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 302964-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. CAS#:302964-08-5 | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | Chemsrc [chemsrc.com]

- 5. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 6. judachem.com [judachem.com]

- 7. 302964-08-5 CAS MSDS (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

The Bioactivation of Dasatinib: A Technical Guide to the Formation of Reactive Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). While highly effective, its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), can lead to the formation of reactive intermediates. This technical guide provides an in-depth examination of the bioactivation pathways of Dasatinib, detailing the generation of quinone-imine and imine-methide reactive species. It offers a comprehensive summary of the experimental methodologies used to characterize these processes, including quantitative data on enzyme kinetics and metabolite formation. Furthermore, this guide illustrates the key metabolic and experimental pathways through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor that targets multiple signaling pathways involved in cancer cell proliferation and survival.[1] Its clinical efficacy is well-established; however, like many xenobiotics, Dasatinib undergoes extensive metabolism in the liver, which can result in the formation of chemically reactive metabolites.[2] These reactive species are capable of covalently binding to cellular macromolecules, such as proteins, which can lead to mechanism-based inactivation of metabolizing enzymes and, in some cases, idiosyncratic drug-induced toxicities.[3][4][5] A thorough understanding of the bioactivation pathways of Dasatinib is therefore crucial for assessing potential drug-drug interactions and patient-specific risks, including hepatotoxicity.[3][6]

This guide will delineate the primary metabolic routes of Dasatinib leading to the formation of reactive intermediates, present the quantitative data associated with these transformations, and provide detailed protocols for the key in vitro experiments used to study these phenomena.

Metabolic Pathways and Bioactivation of Dasatinib

The primary enzyme responsible for the metabolism of Dasatinib is CYP3A4.[2][3][7][8] The metabolic process involves several Phase I reactions, including hydroxylation, N-dealkylation, and oxidation.[2] Bioactivation of Dasatinib principally occurs through two pathways originating from its 2-chloro-6-methylphenyl ring, leading to the formation of electrophilic intermediates.[3][7]

Formation of the Quinone-imine Intermediate (Major Pathway)

The major bioactivation pathway involves the hydroxylation of Dasatinib at the para-position of the 2-chloro-6-methylphenyl ring, a reaction catalyzed by CYP3A4.[3][7] This hydroxylated metabolite can undergo further two-electron oxidation, also mediated by CYP3A4, to form a highly reactive quinone-imine intermediate.[3][7] This electrophilic species is capable of reacting with nucleophiles, such as the sulfhydryl group of glutathione (B108866) (GSH) and cysteine residues in proteins.[3]

Formation of the Imine-methide Intermediate (Minor Pathway)

A secondary, minor bioactivation pathway involves the oxidation of the methyl group on the 2-chloro-6-methylphenyl ring to form a benzylic alcohol.[3] Subsequent oxidation of this alcohol can generate an imine-methide intermediate, another electrophilic species that can form adducts with cellular nucleophiles.[3][7]

The following diagram illustrates the primary metabolic and bioactivation pathways of Dasatinib.

Quantitative Data

The bioactivation of Dasatinib has been quantified through in vitro studies, providing key kinetic parameters for the interaction with CYP3A4 and the formation of various metabolites.

Table 1: Kinetic Constants for CYP3A4 Inactivation by Dasatinib

| Parameter | Value | Reference |

| KI (Inactivation Constant) | 6.3 µM | [3][7] |

| kinact (Maximal Rate of Inactivation) | 0.034 min-1 | [3][7] |

Table 2: Formation of Dasatinib-Glutathione (GSH) Adducts in Human Liver Microsomes

| Adduct Observed | Description | Reference |

| D-GSH(a) and (b) | Dasatinib-GSH adducts | [3] |

| D-OH-GSH(a) and (b) | Hydroxydasatinib-GSH adducts (major adducts) | [3] |

| D-2OH-GSH(a) and (b) | Dihydroxy-dasatinib-GSH adducts | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to investigate the bioactivation of Dasatinib.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites of Dasatinib formed by hepatic enzymes.

Workflow Diagram:

Materials:

-

Dasatinib

-

Pooled Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system or NADPH

-

Acetonitrile (ice-cold)

-

Water bath or incubator at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine Dasatinib (e.g., final concentration of 40 µM from a DMSO stock), HLM (e.g., final concentration of 1 mg/mL), and potassium phosphate buffer. The final volume of DMSO should be low (e.g., <0.2%) to avoid inhibition of enzymatic activity.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes) to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the metabolic reaction by adding NADPH to a final concentration of, for example, 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, for example, 60 minutes.

-

Quench Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under vacuum, and reconstitute the residue in a suitable solvent (e.g., 30% acetonitrile in water) for LC-MS/MS analysis.

Trapping of Reactive Intermediates with Glutathione (GSH)

This protocol is used to detect the formation of reactive electrophilic metabolites by trapping them with glutathione.

Procedure: The procedure is similar to the in vitro metabolism protocol described in section 4.1, with the addition of reduced glutathione (GSH) to the incubation mixture.

-

Prepare Incubation Mixture: Combine Dasatinib (e.g., 40 µM), HLM (1 mg/mL), potassium phosphate buffer (pH 7.4), and GSH (e.g., 5 mM).

-

Follow steps 2-7 as described in section 4.1.

-

LC-MS/MS Analysis: Analyze the reconstituted sample for the presence of Dasatinib-GSH adducts. Specific mass transitions corresponding to the expected adducts should be monitored. For example, a precursor ion scan for the glutathione-specific fragment at m/z 272 in negative ion mode can be used to screen for potential adducts.

CYP3A4 Time-Dependent Inactivation Assay

This experiment determines the kinetic parameters of CYP3A4 inactivation by Dasatinib.

Workflow Diagram:

Procedure: This is a two-step incubation procedure.

Step 1: Primary Incubation

-

Prepare a primary incubation mixture containing HLM (e.g., 0.5 mg/mL), NADPH (e.g., 2 mM), and various concentrations of Dasatinib (e.g., 0, 2.5, 5, 10, 20, 40 µM) in potassium phosphate buffer (pH 7.4).

-

Incubate this mixture at 37°C.

Step 2: Secondary Incubation and Analysis

-

At various time points during the primary incubation (e.g., 0, 4, 8, 15, 22, and 30 minutes), take an aliquot of the primary reaction mixture.

-

Immediately add this aliquot to a secondary incubation mixture containing a CYP3A4 probe substrate (e.g., midazolam) and NADPH.

-

Allow the secondary reaction to proceed for a short, defined period.

-

Quench the secondary reaction with a suitable solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam).

-

The remaining CYP3A4 activity at each time point is determined by the rate of metabolite formation.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each Dasatinib concentration. The negative slope of this line gives the observed inactivation rate constant (kobs).

-

The KI and kinact are then determined by a non-linear fit of kobs versus the inhibitor concentration, for example, using a Kitz-Wilson plot.[3]

Conclusion

The bioactivation of Dasatinib, primarily through CYP3A4-mediated metabolism, leads to the formation of reactive quinone-imine and imine-methide intermediates. These species can be detoxified by conjugation with glutathione or can covalently bind to cellular proteins, which may contribute to the mechanism-based inactivation of CYP3A4 and potentially to drug-induced toxicities. The experimental protocols detailed in this guide provide a framework for researchers to investigate these bioactivation pathways and to assess the potential for reactive metabolite formation in new chemical entities during the drug development process. A thorough understanding of these mechanisms is essential for the safe and effective use of Dasatinib and for the design of future therapeutic agents with improved safety profiles.

References

- 1. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for Dasatinib Intermediate-1 in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of Dasatinib intermediate-1, chemically known as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, in the field of medicinal chemistry. This key synthetic precursor to the potent tyrosine kinase inhibitor Dasatinib also serves as a versatile scaffold for the development of novel kinase inhibitors with altered target specificities and improved therapeutic profiles.

Introduction to this compound

This compound is a pivotal building block in the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its core structure, a 2-aminothiazole (B372263) moiety, is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[2] The inherent reactivity of the chlorine atom on the pyrimidine (B1678525) ring allows for facile nucleophilic substitution, making it an ideal starting point for the synthesis of a diverse library of Dasatinib analogs.

Application: Development of Novel Kinase Inhibitors

This compound has been successfully utilized as a scaffold to generate novel kinase inhibitors with therapeutic potential beyond the original targets of Dasatinib. A notable application is the development of potent inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are collagen-activated receptor tyrosine kinases implicated in cancer progression, fibrosis, and inflammation.[3][4]

Synthesis of DDR1 and DDR2 Inhibitors

A series of novel Dasatinib analogs were synthesized by replacing the hydroxyethylpiperazine moiety of Dasatinib with various substituted piperazines and other cyclic amines, starting from a precursor to this compound. The general synthetic approach involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring of an intermediate closely related to this compound.

Experimental Workflow for the Synthesis of Dasatinib Analogs

Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors from this compound.

Quantitative Data: Inhibition of DDR1, DDR2, and K562 Cell Proliferation

The following table summarizes the in vitro biological activities of a selection of synthesized Dasatinib analogs. The data highlights the potential for developing potent and selective kinase inhibitors by modifying the Dasatinib scaffold.

| Compound ID | R Group (Substitution on Piperazine) | DDR1 IC₅₀ (nM)[3] | DDR2 IC₅₀ (nM)[3] | K562 IC₅₀ (nM)[3] |

| Dasatinib | -CH₂CH₂OH | 2.5 ± 0.3 | 1.7 ± 0.2 | 0.6 ± 0.1 |

| 3a | H | 10.3 ± 1.5 | 8.9 ± 1.1 | 1.5 ± 0.2 |

| 3b | -CH₃ | 5.1 ± 0.7 | 4.2 ± 0.5 | 0.9 ± 0.1 |

| 3j | 4-Fluorophenyl | 2.26 ± 0.46 | 7.04 ± 2.90 | 0.125 ± 0.017 |

| 3k | 4-Chlorophenyl | 3.1 ± 0.4 | 5.8 ± 0.7 | 0.4 ± 0.05 |

| 3l | 4-Bromophenyl | 2.8 ± 0.3 | 4.9 ± 0.6 | 0.3 ± 0.04 |

| 3m | 4-Methylphenyl | 4.5 ± 0.6 | 6.1 ± 0.8 | 0.7 ± 0.09 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Dasatinib analogs based on published literature. Researchers should adapt these protocols based on the specific substrate and desired product.

General Procedure for the Synthesis of Dasatinib Analogs via Nucleophilic Aromatic Substitution

Materials:

-

N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (this compound)

-

Substituted amine (e.g., substituted piperazine, 2-5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-5 equivalents)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DMF under an inert atmosphere, add the desired substituted amine (2-5 equivalents).

-

Add DIPEA (2-5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired Dasatinib analog.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways